![molecular formula C23H20N2O4S B2454988 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005270-98-3](/img/structure/B2454988.png)
5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electron Transport Layer in Polymer Solar Cells
One application is in the development of materials for polymer solar cells. A study by Hu et al. (2015) on a novel alcohol-soluble n-type conjugated polyelectrolyte, which shares a common structural motif of diketopyrrolopyrrole (DPP) backbone with the queried compound, demonstrated its utility as an electron transport layer. This material showcased high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone, significantly improving the power conversion efficiency of inverted polymer solar cells (Hu et al., 2015).
Photophysical Properties and Optical Materials
Another area of application involves the photophysical properties and development of optical materials. Zhang et al. (2014) synthesized a series of symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions, exploring their optical properties for potential use in organic optoelectronic materials. These derivatives exhibited varying absorption and emission characteristics based on the electron-donating strength of substituents, indicating their utility in creating novel materials for optoelectronic devices (Zhang et al., 2014).
Anticancer Activity
In the pharmaceutical domain, compounds with similar structures have been evaluated for their anticancer properties. A study by Vaddula et al. (2016) on 5-(2′-indolyl)thiazoles, which share a heterocyclic structure akin to the queried compound, reported significant cytotoxicity against selected human cancer cell lines. This suggests the potential of structurally related compounds in developing anticancer agents (Vaddula et al., 2016).
Organic Solar Cells
The development of non-fullerene electron acceptors for organic solar cells represents another application. A study by Raynor et al. (2016) introduced a novel solution-processable non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities. This material exhibited high solubility, thermal stability, and a notable power conversion efficiency when paired with conventional donor polymers, highlighting its application in enhancing the efficiency of organic solar cells (Raynor et al., 2016).
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2-(2-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-7-3-4-10-17(14)25-20(18-11-6-12-30-18)19-21(29-25)23(27)24(22(19)26)15-8-5-9-16(13-15)28-2/h3-13,19-21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMSVMBTGWOPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)OC)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

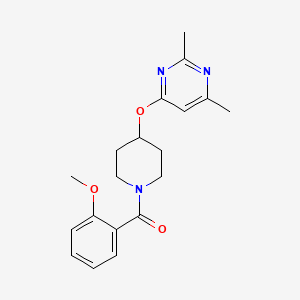
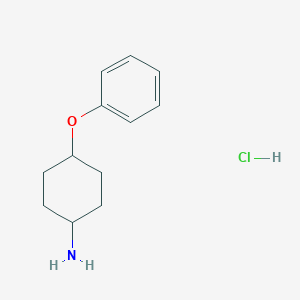
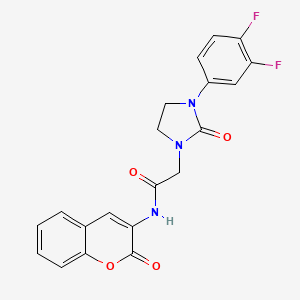

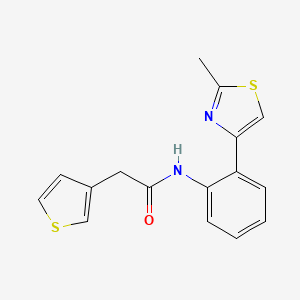
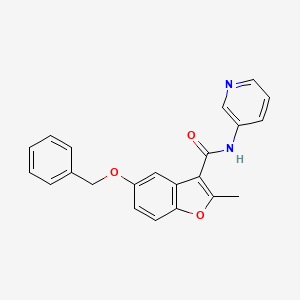
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)

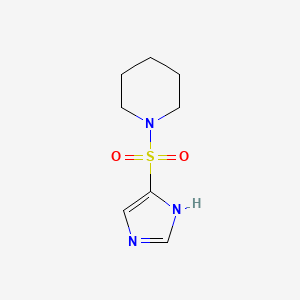
![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)
triazin-4-one](/img/structure/B2454923.png)
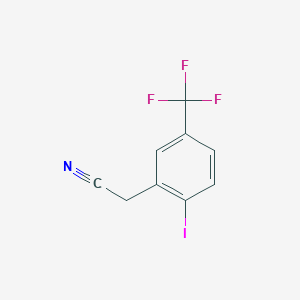
![1-Methyl-4-[[2-[(2-pyrazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2454926.png)
